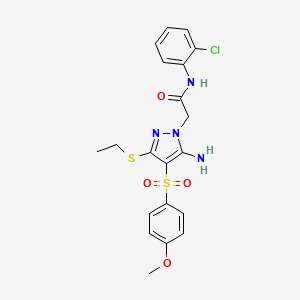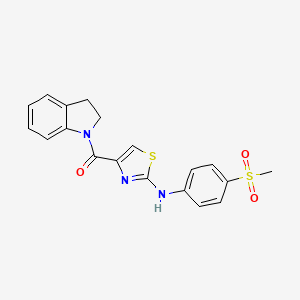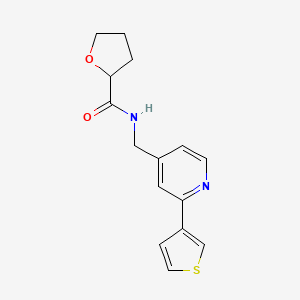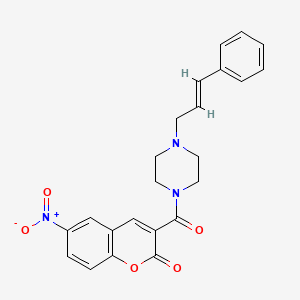![molecular formula C16H22N2O2 B3011809 N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide CAS No. 1355912-50-3](/img/structure/B3011809.png)
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University in South Carolina. JWH-250 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Wirkmechanismus
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide binds to these receptors, it activates them and causes a range of effects, including changes in mood, appetite, and pain perception. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as affect the immune system. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been shown to have analgesic effects, which may make it useful in the treatment of pain. However, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of synthetic cannabinoids on the body. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has limitations as well. It is a psychoactive compound, which means that it may not be suitable for all types of research. Additionally, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has not been extensively studied, so its effects on the body are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide. One area of interest is the development of new synthetic cannabinoids that have different effects on the body. Another area of interest is the development of new drugs that target the cannabinoid receptors, which may have therapeutic benefits for a range of conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, which may lead to new insights into the role of the cannabinoid receptors in the body.
Synthesemethoden
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemicals. The starting material is 2,4-dichlorophenol, which is reacted with potassium carbonate and 2-methylpropylamine to form 2-methylpropoxyphenol. This intermediate is then reacted with 1-bromo-3-chloropropane and potassium carbonate to form 1-cyanopropyl-2-methylpropoxyphenol. Finally, this compound is reacted with acetic anhydride and pyridine to form N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-14(10-17)18-16(19)9-13-5-7-15(8-6-13)20-11-12(2)3/h5-8,12,14H,4,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDCRKCRNQQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)


![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)




![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)

![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)
![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)
